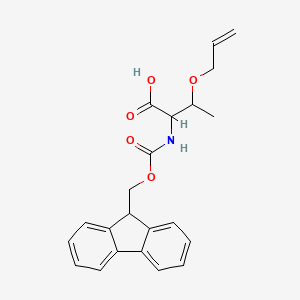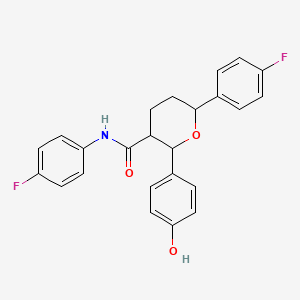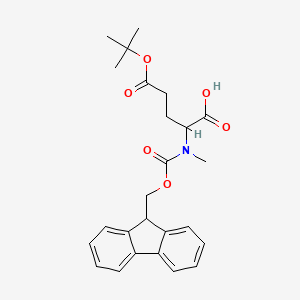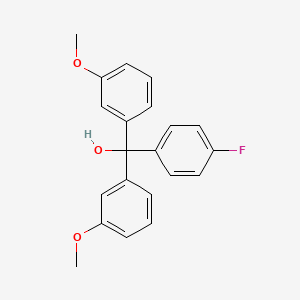![molecular formula C11H20N2O7 B15285797 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt typically involves the reaction of 2-hydroxyethylpiperazine with propionic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then reacted with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and other biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, maintaining the pH of solutions within a desired range. It may also interact with enzymes and other proteins, stabilizing their structure and function.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A widely used biological buffer with similar buffering properties.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Another piperazine derivative with comparable applications.
Uniqueness
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionic acid oxalic acid salt is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and solubility. These characteristics make it particularly useful in applications where precise control of pH and stability are critical.
属性
分子式 |
C11H20N2O7 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid;oxalic acid |
InChI |
InChI=1S/C9H18N2O3.C2H2O4/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14;3-1(4)2(5)6/h12H,1-8H2,(H,13,14);(H,3,4)(H,5,6) |
InChI 键 |
UKBCXUZFYJANMZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC(=O)O)CCO.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)


![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B15285750.png)
![1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B15285752.png)
![3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B15285766.png)




![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)

![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)
